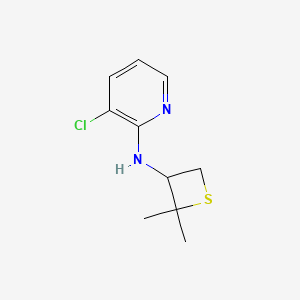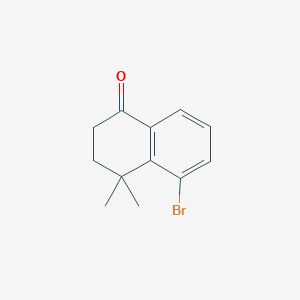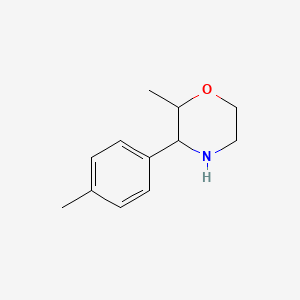
2-Methyl-3-(p-tolyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(p-tolyl)morpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines containing both nitrogen and oxygen in a six-membered ring. This specific compound features a methyl group at the second position and a p-tolyl group at the third position of the morpholine ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(p-tolyl)morpholine typically involves the reaction of p-tolylamine with 2-methyl-3-chloromorpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(p-tolyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Methyl-3-(p-tolyl)morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(p-tolyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2-Methylmorpholine: Lacks the p-tolyl group, resulting in different chemical and biological properties.
3-(p-Tolyl)morpholine: Lacks the methyl group at the second position, affecting its reactivity and applications.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom, leading to distinct chemical behavior.
Uniqueness: 2-Methyl-3-(p-tolyl)morpholine is unique due to the presence of both the methyl and p-tolyl groups, which confer specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)12-10(2)14-8-7-13-12/h3-6,10,12-13H,7-8H2,1-2H3 |
InChI Key |
DXGQYGUEUFOWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCO1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12980249.png)
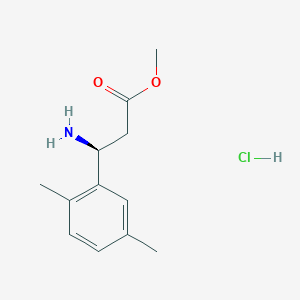
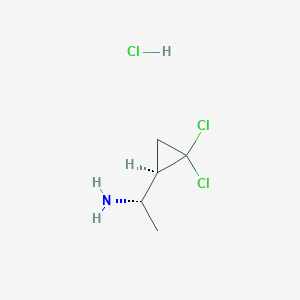
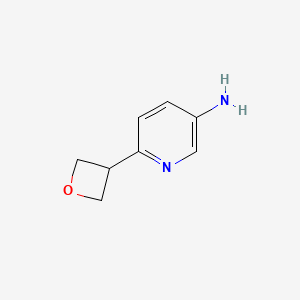
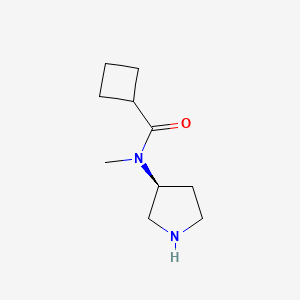
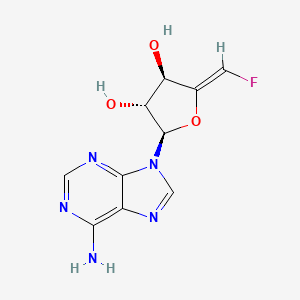
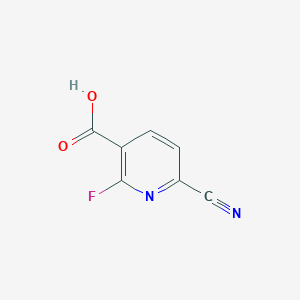
![5-Amino-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12980295.png)
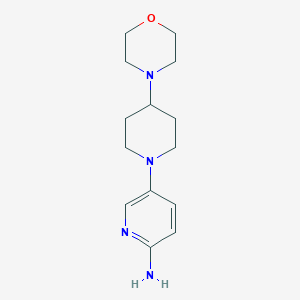

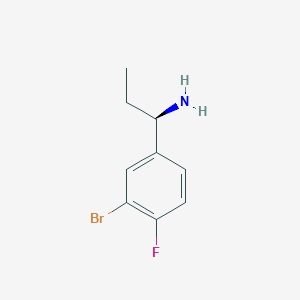
![Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B12980336.png)
